JNJ-64619178

Übersicht

Beschreibung

JNJ-64619178 ist ein neuartiger niedermolekularer Inhibitor der Protein-Arginin-Methyltransferase 5 (PRMT5). PRMT5 ist ein Enzym, das Argininreste an verschiedenen Protein-Substraten methyliert und eine entscheidende Rolle bei der Genexpressionsregulation, dem RNA-Spleißen und Signaltransduktionswegen spielt. Eine Dysregulation von PRMT5 wurde mit mehreren Krebsarten in Verbindung gebracht, darunter Lymphome, Lungenkrebs und Brustkrebs .

Herstellungsmethoden

Die Synthese von this compound umfasst eine Reihe von chemischen Reaktionen, ausgehend von Adenosin-Derivaten. Die Verbindung wurde durch Struktur-Wirkungsbeziehungs-(SAR-)Iterationen und pharmakokinetische Optimierungen identifiziert. Die Syntheseroute beinhaltet die Bildung einer 5'-Spiro-Bisamin-Leitverbindung, die weiteren Modifikationen unterzogen wird, um this compound zu ergeben . Detaillierte Reaktionsbedingungen und industrielle Produktionsmethoden sind urheberrechtlich geschützt und werden nicht öffentlich bekannt gegeben.

Vorbereitungsmethoden

The synthesis of JNJ-64619178 involves a series of chemical reactions starting from adenosine derivatives. The compound was identified through structure-activity relationship (SAR) iterations and pharmacochemical optimizations. The synthetic route includes the formation of a 5′ spiro bisamine lead compound, which undergoes further modifications to yield this compound . Detailed reaction conditions and industrial production methods are proprietary and not publicly disclosed.

Analyse Chemischer Reaktionen

JNJ-64619178 durchläuft verschiedene chemische Reaktionen, die hauptsächlich seine Wechselwirkung mit dem PRMT5/MEP50-Komplex betreffen. Die Verbindung bindet sowohl an die S-Adenosylmethionin-(SAM)- als auch an die Proteinsubstrat-Bindungstaschen von PRMT5, was zu seiner Hemmung führt . Häufige Reagenzien und Bedingungen, die in diesen Reaktionen verwendet werden, umfassen SAM-Analoga und spezifische Bindungsbedingungen, die die Wechselwirkung zwischen this compound und PRMT5 erleichtern. Das Hauptprodukt, das aus diesen Reaktionen gebildet wird, ist der gehemmte PRMT5-Komplex, der in präklinischen Modellen zur Anhäufung von Spleißanomalien führt .

Wissenschaftliche Forschungsanwendungen

This compound hat ein erhebliches Potenzial in der wissenschaftlichen Forschung gezeigt, insbesondere in den Bereichen Onkologie und Hämatologie. Es hat eine potente antiproliferative Aktivität in verschiedenen Krebszelllinien gezeigt, darunter Lungen-, Brust-, Pankreas- und hämatologische Malignome . Die Verbindung wird derzeit in klinischen Studien für Patienten mit fortgeschrittenen soliden Tumoren, Non-Hodgkin-Lymphomen und niedriggradigem myelodysplastischem Syndrom untersucht . Zusätzlich wurde gezeigt, dass this compound akute myeloische Leukämiezellen mit Spleißfaktor-Mutationen bevorzugt abtötet, was sein Potenzial als zielgerichtetes Therapiemittel unterstreicht .

Wirkmechanismus

This compound entfaltet seine Wirkung durch selektive Hemmung von PRMT5. Die Verbindung bindet gleichzeitig an die SAM- und die Proteinsubstrat-Bindungstaschen des PRMT5/MEP50-Komplexes, was zu einer pseudoirreversiblen Hemmung führt. Diese Hemmung führt zur Anhäufung von symmetrischem Dimethylarginin (Sym-Arg) an Spleißosomproteinen, wodurch das RNA-Spleißen gestört und letztendlich das Tumorwachstum gehemmt wird . Die beteiligten molekularen Ziele und Pfade umfassen den Spleißapparat und verschiedene Signaltransduktionswege, die von PRMT5 reguliert werden .

Wissenschaftliche Forschungsanwendungen

Phase 1 Clinical Trials

A significant focus has been placed on evaluating the safety and efficacy of JNJ-64619178 in patients with advanced malignancies. The Phase 1 study included adult patients with treatment-refractory advanced solid tumors or non-Hodgkin lymphomas (NHL). Key findings from this trial include:

- Dosing Regimens : Patients received this compound either on a 14-day on/7-day off schedule or daily for 21 days. Dose escalation started at 0.5 mg .

- Safety Profile : The most notable adverse effect was thrombocytopenia, which was identified as the only dose-limiting toxicity. Approximately 89% of patients experienced treatment-related adverse events, predominantly grade 3 or 4 .

- Efficacy : The overall objective response rate was recorded at 5.6%, with a higher response rate (11.5%) observed in patients with adenoid cystic carcinoma (ACC). The median progression-free survival for ACC patients was reported as 19.1 months .

Preclinical Studies

Preclinical research has further elucidated the pharmacological properties and potential applications of this compound:

- Antiproliferative Activity : In vitro studies demonstrated that this compound exhibited significant antiproliferative effects across a wide range of cancer cell lines, including those from hematological malignancies and solid tumors. The compound showed a dose-dependent reduction in cell viability, correlating with sustained inhibition of PRMT5 activity .

- Xenograft Models : In vivo studies using tumor xenograft models demonstrated that this compound effectively reduced tumor growth through dose-dependent inhibition of PRMT5-dependent methylation processes. Notably, treatment led to significant changes in splicing events within tumor cells, suggesting a potential avenue for precision medicine applications .

Potential for Combination Therapies

Recent studies suggest that this compound may enhance the efficacy of other therapeutic modalities:

- Radiosensitization : There is evidence indicating that this compound can radiosensitize cancer cells, particularly in prostate cancer models, enhancing the effectiveness of radiation therapy . This suggests a potential role for combination therapies involving this compound and radiation.

Summary Table of Findings

Wirkmechanismus

JNJ-64619178 exerts its effects by selectively inhibiting PRMT5. The compound binds simultaneously to the SAM and protein substrate binding pockets of the PRMT5/MEP50 complex, leading to a pseudo-irreversible inhibition. This inhibition results in the accumulation of symmetric dimethylarginine (Sym-Arg) on spliceosome proteins, disrupting RNA splicing and ultimately inhibiting tumor growth . The molecular targets and pathways involved include the splicing machinery and various signal transduction pathways regulated by PRMT5 .

Vergleich Mit ähnlichen Verbindungen

JNJ-64619178 ist einzigartig in seiner hohen Selektivität und Potenz als PRMT5-Inhibitor. Ähnliche Verbindungen umfassen andere PRMT5-Inhibitoren, die für die Krebstherapie entwickelt wurden. This compound zeichnet sich durch seine verlängerte Hemmung von PRMT5 und seine potente antiproliferative Aktivität in einer breiten Palette von Krebszelllinien aus . Andere ähnliche Verbindungen umfassen EPZ015666 und GSK3326595, die ebenfalls auf PRMT5 abzielen, sich aber in ihren Bindungsmechanismen und pharmakokinetischen Eigenschaften unterscheiden können .

Biologische Aktivität

JNJ-64619178 is a potent and selective inhibitor of protein arginine methyltransferase 5 (PRMT5), a key enzyme involved in the regulation of gene expression and cellular proliferation through arginine methylation. This compound has garnered attention for its potential therapeutic applications in various cancers, particularly those characterized by aberrant splicing mechanisms. This article provides a comprehensive overview of the biological activity of this compound, including its pharmacological properties, mechanisms of action, clinical findings, and implications for future cancer therapies.

This compound selectively inhibits the PRMT5 enzyme, which plays a crucial role in the methylation of arginine residues on histones and non-histone proteins. This inhibition leads to:

- Altered Gene Expression : By inhibiting PRMT5, this compound disrupts the methylation patterns that regulate gene expression, particularly genes involved in cell cycle progression and apoptosis.

- Increased Alternative Splicing : The compound has been shown to enhance the occurrence of alternatively spliced events in cancer cell lines, which is associated with sensitivity to treatment. This is particularly relevant in cancers with mutations in splicing factors .

Selectivity and Binding Affinity

This compound exhibits high selectivity for PRMT5 over other arginine and lysine methyltransferases. In studies, it demonstrated:

- Inhibition of PRMT5/MEP50 Complex : At concentrations as low as 10 nmol/L, this compound inhibited the PRMT5/MEP50 complex by over 80% without significantly affecting other closely related enzymes .

- Pharmacodynamics : The pharmacodynamic effects were assessed through measurements of symmetric dimethylarginine levels in plasma, confirming robust target engagement across multiple dosing regimens .

In Vitro Studies

In preclinical models, this compound demonstrated significant antiproliferative activity across various cancer cell lines:

- Cancer Cell Lines Tested : The compound was effective in inhibiting proliferation in lung cancer lines (e.g., NCI-H1048) but showed limited effects on others (e.g., COLO699) under similar conditions .

- Dose-Response Relationship : The efficacy was dose-dependent, with IC50 values reaching as low as 0.2 nmol/L for specific targets .

Table 1: Summary of In Vitro Activity

| Cell Line | IC50 (nmol/L) | Response Type |

|---|---|---|

| NCI-H1048 | 0.2 | Sensitive |

| COLO699 | >50 | Insensitive |

Clinical Studies

The clinical evaluation of this compound has been conducted primarily through Phase 1 trials focusing on safety and preliminary efficacy:

Study Design

- Population : Adult patients with advanced solid tumors or non-Hodgkin lymphomas (NHL).

- Dosing Regimens : Two schedules were utilized—14 days on/7 days off and continuous daily dosing over 21 days .

Results

- Safety Profile : Thrombocytopenia was identified as the primary dose-limiting toxicity. The compound exhibited manageable side effects across all tested doses.

- Efficacy : An objective response rate (ORR) of 5.6% was observed overall, with higher rates (11.5%) noted in patients with adenoid cystic carcinoma (ACC). The median progression-free survival for ACC patients was reported at 19.1 months .

Case Studies

Several case studies have highlighted the potential benefits of this compound:

- Case Study in ACC : A patient with treatment-refractory ACC experienced significant tumor reduction following treatment with this compound, demonstrating its potential as a targeted therapy.

- Splicing Factor Mutations : Patients exhibiting specific splicing factor mutations showed enhanced sensitivity to this compound, suggesting that genetic profiling may help identify candidates for this therapy .

Conclusion and Future Directions

This compound represents a promising therapeutic option for cancers driven by aberrant splicing mechanisms and PRMT5 dependency. Its selective inhibition profile and preliminary clinical efficacy warrant further investigation through larger clinical trials aimed at optimizing treatment regimens and identifying biomarkers for patient selection.

Future studies should focus on:

- Expanding the understanding of molecular markers that predict response to PRMT5 inhibition.

- Investigating combination therapies that may enhance the efficacy of this compound in resistant tumor types.

Eigenschaften

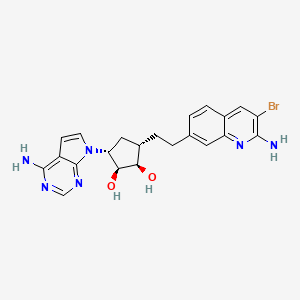

IUPAC Name |

(1S,2R,3S,5R)-3-[2-(2-amino-3-bromoquinolin-7-yl)ethyl]-5-(4-aminopyrrolo[2,3-d]pyrimidin-7-yl)cyclopentane-1,2-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H23BrN6O2/c23-15-8-12-3-1-11(7-16(12)28-21(15)25)2-4-13-9-17(19(31)18(13)30)29-6-5-14-20(24)26-10-27-22(14)29/h1,3,5-8,10,13,17-19,30-31H,2,4,9H2,(H2,25,28)(H2,24,26,27)/t13-,17+,18+,19-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DBSMLQTUDJVICQ-CJODITQLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(C(C1N2C=CC3=C(N=CN=C32)N)O)O)CCC4=CC5=NC(=C(C=C5C=C4)Br)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H]([C@H]([C@H]([C@@H]1N2C=CC3=C(N=CN=C32)N)O)O)CCC4=CC5=NC(=C(C=C5C=C4)Br)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H23BrN6O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

483.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2086772-26-9 | |

| Record name | Onametostat | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=2086772269 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | ONAMETOSTAT | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N8VKI8FPW0 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.